molecular formula C19H13ClN4O B10977415 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10977415
M. Wt: 348.8 g/mol
InChI Key: CRJHHUUXGWSNMR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring, and a benzamide moiety substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Pyridine ring introduction: The benzimidazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide derivatives: These compounds share a similar core structure but differ in the position of the pyridine ring and other substituents.

    2-chloro-pyridine derivatives: These compounds have a similar chlorinated pyridine moiety but lack the benzimidazole ring.

Uniqueness

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its combined benzimidazole and pyridine rings, which confer specific chemical properties and potential biological activities not found in simpler analogs.

Biological Activity

2-Chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4OC_{17}H_{15}ClN_{4}O with a molecular weight of 326.8 g/mol. The compound features a benzimidazole core substituted with a pyridine group and a chloro-benzamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(pyridin-3-yl)-1H-benzimidazole with chloroacetyl chloride in the presence of a base like triethylamine. The process is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.

Antiviral Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit antiviral properties. A study on benzamide derivatives demonstrated significant reduction in cytoplasmic HBV DNA levels, suggesting that these compounds may interact with the HBV core protein, inhibiting nucleocapsid assembly .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be elucidated. Its structural features are believed to enhance interactions with microbial targets.

Cancer Research

In cancer studies, compounds similar to this compound have shown promise as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in various malignancies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Assembly : By binding to specific sites on viral proteins, it disrupts the assembly process.
  • Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

StudyFindings
Reddy et al. (2017)Identified benzamide derivatives that inhibited RET kinase activity, suggesting potential for cancer therapy .
Recent Antiviral StudiesDemonstrated that certain benzamide derivatives significantly reduced HBV DNA levels, indicating their potential as antiviral agents .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide, and what are the critical reaction parameters to optimize yield and purity?

Basic
The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-chlorobenzoic acid with a coupling reagent (e.g., EDCI or DCC) to activate the carbonyl group.
  • Step 2 : Reaction with 5-amino-2-(pyridin-3-yl)-1H-benzimidazole under anhydrous conditions, often using DMAP as a catalyst .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
    • Temperature : Maintain 0–5°C during activation to minimize side reactions.
    • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound using spectroscopic and chromatographic techniques?

Basic

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm pyridine protons; δ 7.0–8.0 ppm corresponds to benzimidazole and benzamide aromatic protons .
    • ¹³C NMR : Carbonyl signals (C=O) appear at ~168 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 363.08 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>98%) .

Q. What strategies are employed to investigate the compound's potential as a histone deacetylase (HDAC) inhibitor, and how do structural features influence target binding?

Advanced

  • HDAC Inhibition Assays :
    • Use fluorogenic substrates (e.g., Ac-Lys-Tyr-Amc) in HeLa cell nuclear extracts to measure deacetylase activity inhibition .
    • Compare IC₅₀ values with SAHA (vorinostat) as a positive control.
  • Structural Insights :
    • The benzamide group chelates Zn²⁺ in the HDAC active site, while the pyridine moiety enhances solubility and membrane permeability .
    • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to HDAC isoforms (e.g., HDAC1 vs. HDAC6) .

Q. How should researchers address discrepancies in biological activity data across different in vitro models for this compound?

Advanced

  • Experimental Validation :
    • Replicate assays in standardized cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to minimize variability .
    • Control for metabolic stability using liver microsomal assays .
  • Data Analysis :
    • Use ANOVA to assess significance of IC₅₀ differences.
    • Cross-validate with orthogonal methods (e.g., Western blot for HDAC inhibition vs. fluorometric assays) .

Q. What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this benzamide derivative?

Advanced

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes (e.g., HDAC1-PDB:4BKX) for 100 ns to assess binding stability .
  • ADMET Prediction :
    • Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4-mediated metabolism .
    • Rule-of-Five compliance: Molecular weight (<500 Da), logP (~3.2) suggest oral bioavailability .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs to enhance target selectivity and reduce off-target effects?

Advanced

  • Analog Design :
    • Introduce substituents at the benzimidazole C5 position (e.g., -OCH₃, -CF₃) to modulate HDAC isoform selectivity .
  • Functional Assays :
    • Compare inhibition profiles across HDAC isoforms (1, 6, 10) to identify selective derivatives .
    • Screen for off-target kinase inhibition using KinomeScan panels .

Q. How can researchers resolve contradictions in cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?

Advanced

  • Model Optimization :
    • Use hypoxia-mimetic agents (e.g., CoCl₂) in 3D spheroids to better replicate tumor microenvironments .
    • Measure ATP levels (CellTiter-Glo) and caspase-3/7 activity (Apoptosis Assay) for mechanistic insights .
  • Data Interpretation :
    • Adjust IC₅₀ values for spheroid penetration limitations using diffusion-reaction models .

Q. What analytical techniques are critical for assessing the compound's stability under physiological conditions?

Advanced

  • Forced Degradation Studies :
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
    • Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., free benzimidazole) .
  • Light Sensitivity :
    • Conduct ICH Q1B photostability testing to guide storage conditions .

Properties

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13ClN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24)

InChI Key

CRJHHUUXGWSNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Cl

Origin of Product

United States

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